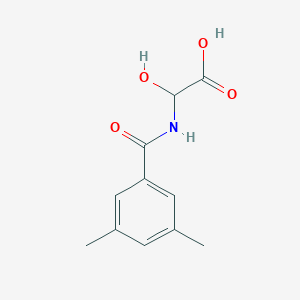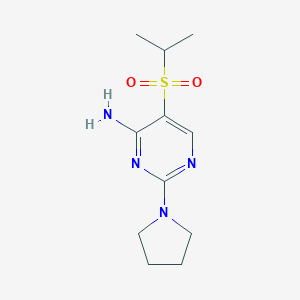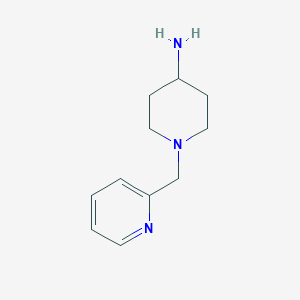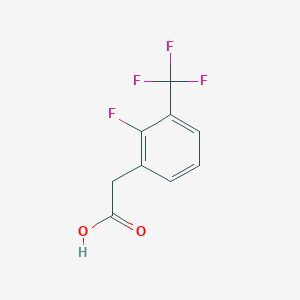
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine, also known as HDMG, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HDMG is a derivative of benzoylglycine and has a hydroxyl group attached to the benzene ring.
Applications De Recherche Scientifique
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has demonstrated that 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine is not fully understood. However, studies have suggested that 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine exerts its therapeutic effects through multiple pathways. In cancer research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine induces apoptosis by activating the caspase cascade and suppressing the PI3K/Akt/mTOR pathway. In inflammation research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine inhibits the NF-κB pathway and reduces the production of inflammatory cytokines. In neurodegenerative disease research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine reduces oxidative stress by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been shown to have various biochemical and physiological effects. In cancer research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine inhibits the growth of cancer cells, induces apoptosis, and suppresses angiogenesis. In inflammation research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine reduces inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It has low toxicity and can be used in various cell lines and animal models. However, there are also limitations to using 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine in lab experiments. It has low solubility in water, which can affect its bioavailability. Additionally, the mechanism of action of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine. In cancer research, further studies are needed to investigate the potential of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine as a chemotherapeutic agent and to determine the optimal dosage and administration route. In inflammation research, studies are needed to investigate the potential of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine as a treatment for chronic inflammatory diseases. In neurodegenerative disease research, studies are needed to investigate the potential of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine and to optimize its bioavailability.
Propriétés
Numéro CAS |
173189-83-8 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-[(3,5-dimethylbenzoyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13NO4/c1-6-3-7(2)5-8(4-6)9(13)12-10(14)11(15)16/h3-5,10,14H,1-2H3,(H,12,13)(H,15,16) |
Clé InChI |
POECXKASFUHLAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |
Synonymes |
Acetic acid, [(3,5-dimethylbenzoyl)amino]hydroxy- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)



![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

